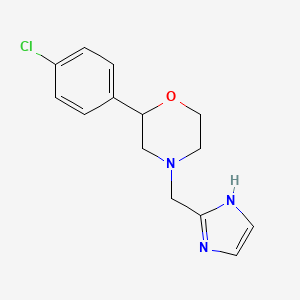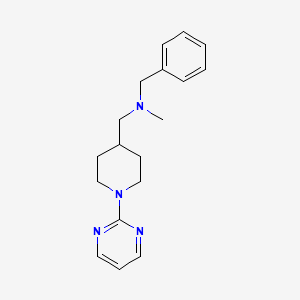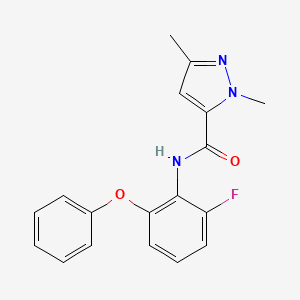
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide involves its ability to inhibit various enzymes and signaling pathways involved in disease progression. For example, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription, leading to cell death in cancer cells. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain, leading to improved cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and inflammatory cytokines, leading to reduced oxidative stress and inflammation. It has also been shown to increase the levels of antioxidants such as glutathione, leading to improved cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various disease models. However, its bioavailability and toxicity need to be further studied to determine its suitability for clinical use.
Orientations Futures
There are several future directions for research on 1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide. One direction is to study its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Another direction is to optimize its synthesis method to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to determine its mechanism of action and identify potential drug targets.
Méthodes De Synthèse
The synthesis of 1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide involves the reaction of 2-aminobenzophenone with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride and ammonium acetate to obtain the final product.
Applications De Recherche Scientifique
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide has shown potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease and Parkinson's disease, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c15-14(17)11-8-10-4-1-2-5-12(10)16(9-11)21(18,19)13-6-3-7-20-13/h1-7,11H,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPAVCUQTFBMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)

![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)

![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)
![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)

![2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)